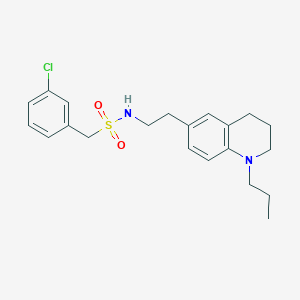
1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H24ClN3O2S
- Molecular Weight : 377.93 g/mol
This compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.
1. hERG Channel Inhibition
Research indicates that compounds with similar structural motifs may interact with the human ether-à-go-go-related gene (hERG) potassium channels. Inhibition of these channels can lead to significant cardiac effects, including prolonged QT intervals and potential arrhythmias. For instance, studies have shown that certain quaternary ammonium compounds exhibit concentration-dependent inhibition of hERG currents, which is critical for assessing the cardiotoxicity of new drugs .
2. Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial properties. The presence of the methanesulfonamide group in this compound suggests potential efficacy against a range of bacterial infections. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase in bacterial folate synthesis pathways.
Biological Activity Data
Case Study 1: Cardiac Safety Profile
A study investigating the cardiac safety profile of various sulfonamide derivatives highlighted the importance of evaluating hERG channel interactions early in drug development. The compound exhibited a moderate inhibition profile compared to known hERG blockers, suggesting a potentially safer cardiac profile .
Case Study 2: Antimicrobial Testing
In vitro testing against common pathogens revealed that derivatives of sulfonamides showed promising results in inhibiting bacterial growth at concentrations below clinically relevant levels. This suggests that modifications to the sulfonamide structure can enhance antimicrobial efficacy without increasing toxicity .
Research Findings
Recent studies have focused on optimizing the pharmacological properties of sulfonamides through structural modifications. The incorporation of a tetrahydroquinoline moiety appears to enhance both the solubility and bioavailability of related compounds, thereby improving their therapeutic potential.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-2-12-24-13-4-6-19-14-17(8-9-21(19)24)10-11-23-27(25,26)16-18-5-3-7-20(22)15-18/h3,5,7-9,14-15,23H,2,4,6,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYYNIUEPNQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














